

Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanone
hydrochloride

Cat. No.: B3034165

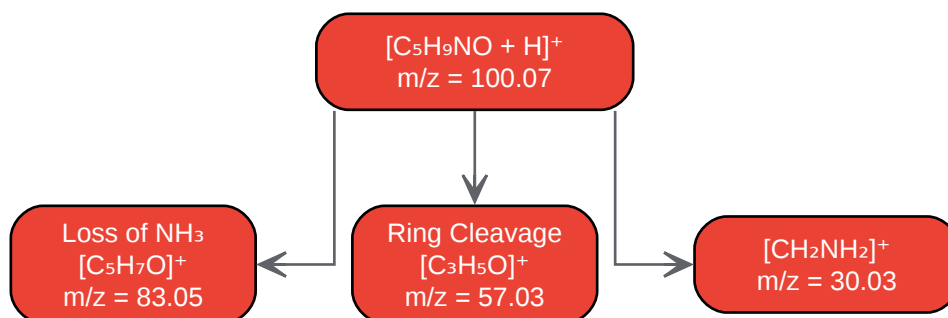
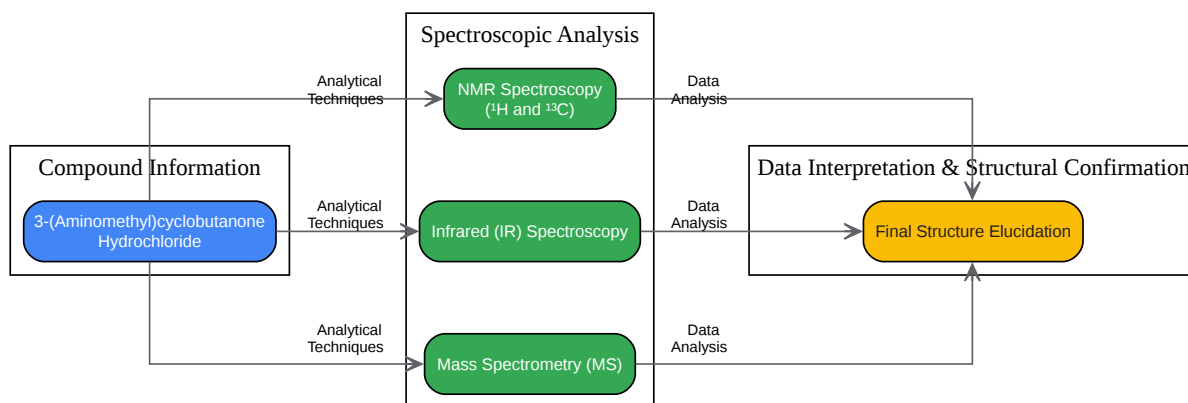
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Aminomethyl)cyclobutanone hydrochloride** (CAS No: 1416323-22-2), a key building block in contemporary drug discovery and development.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction and Molecular Structure

3-(Aminomethyl)cyclobutanone hydrochloride is a bifunctional molecule incorporating a strained cyclobutanone ring and a primary aminomethyl group. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, making it a versatile reagent in medicinal chemistry. Understanding its precise molecular structure is paramount for its effective utilization in the synthesis of novel therapeutic agents.

The structural and analytical workflow for the characterization of this molecule is outlined below.



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References

- 1. appchemical.com [appchemical.com]
- 2. 3-(Aminomethyl)cyclobutanone hydrochloride(1416323-22-2) ^1H NMR [m.chemicalbook.com]

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